molecular formula C8H7N5O2 B2863899 2-amino-4-(1H-tetrazol-1-yl)benzoic acid CAS No. 924858-83-3

2-amino-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2863899
CAS No.: 924858-83-3
M. Wt: 205.177
InChI Key: YIJKTLBTUJWQNW-UHFFFAOYSA-N
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Description

2-amino-4-(1H-tetrazol-1-yl)benzoic acid is an organic compound that features both an amino group and a tetrazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-amino-4-(1H-tetrazol-1-yl)benzoic acid involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of a catalyst. The reaction typically proceeds under reflux conditions at elevated temperatures (around 120°C) for 18-20 hours. After the reaction is complete, the mixture is cooled and acidified to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced tetrazole compounds, and various substituted benzoic acid derivatives.

Scientific Research Applications

2-amino-4-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 4-(2H-tetrazol-5-yl)benzoic acid

Uniqueness

2-amino-4-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both an amino group and a tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-7-3-5(13-4-10-11-12-13)1-2-6(7)8(14)15/h1-4H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJKTLBTUJWQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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